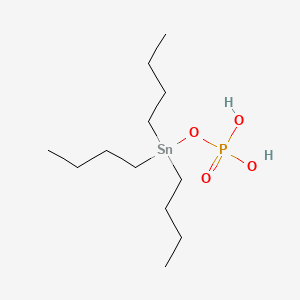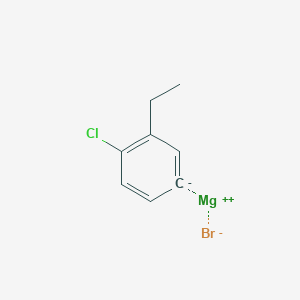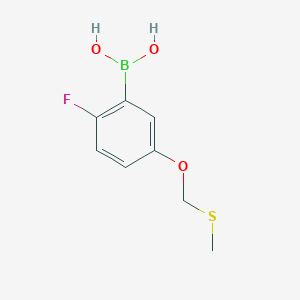
2-Fluoro-5-(methylthiomethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(methylthiomethoxy)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and a methylthiomethoxy group. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-Fluoro-5-(methylthiomethoxy)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and automated systems to handle the reagents and reaction conditions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methylthiomethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Fluoro-5-(methylthiomethoxy)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Fluoro-5-(methylthiomethoxy)phenylboronic acid exerts its effects is primarily through its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step that is crucial for the formation of the carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
Uniqueness
2-Fluoro-5-(methylthiomethoxy)phenylboronic acid is unique due to the presence of the methylthiomethoxy group, which can impart different electronic and steric properties compared to other similar compounds. This can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
958454-12-1 |
|---|---|
Molecular Formula |
C8H10BFO3S |
Molecular Weight |
216.04 g/mol |
IUPAC Name |
[2-fluoro-5-(methylsulfanylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BFO3S/c1-14-5-13-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 |
InChI Key |
ZYLHEWRIQHQGKP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCSC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


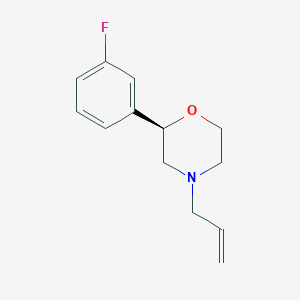
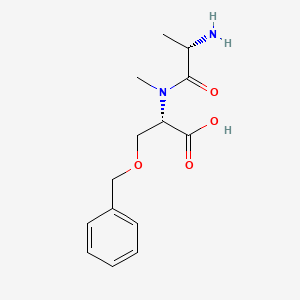
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
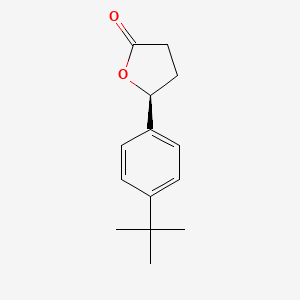
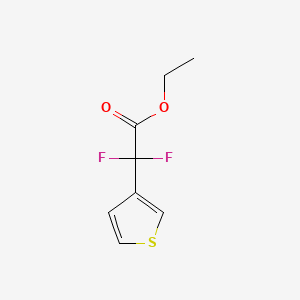
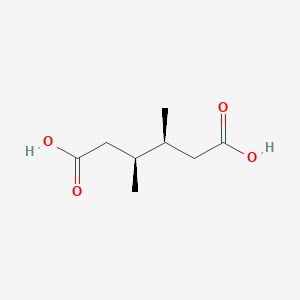

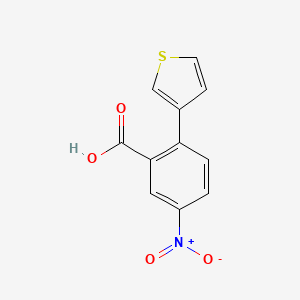
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
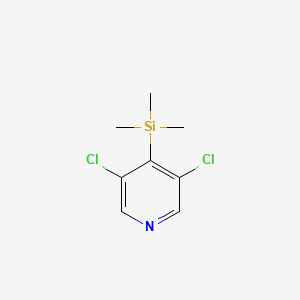
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)
